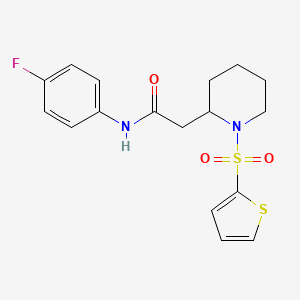

N-(4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S2/c18-13-6-8-14(9-7-13)19-16(21)12-15-4-1-2-10-20(15)25(22,23)17-5-3-11-24-17/h3,5-9,11,15H,1-2,4,10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQGRDPOAQUUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound incorporates a piperidine ring, a thiophene moiety, and a fluorinated phenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 31.25 - 125 |

| Pseudomonas aeruginosa | 62.5 - 250 |

These values suggest that the compound has a potent bactericidal effect, particularly against Staphylococcus aureus, which is known for its role in serious infections.

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This multi-target approach may enhance its effectiveness against resistant strains of bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies and Research Findings

- Case Study on Biofilm Formation : A study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis. The results indicated that at a concentration of 31.108 μg/mL, the compound significantly reduced biofilm biomass compared to untreated controls.

- In Vivo Efficacy : In animal models of infection, treatment with this compound resulted in a notable reduction in bacterial load and inflammation markers, suggesting its potential for therapeutic use in infectious diseases.

- Comparative Analysis : When compared to standard antibiotics such as ciprofloxacin, this compound exhibited superior activity against certain resistant strains, indicating its potential as a novel therapeutic agent.

Scientific Research Applications

The compound's structure suggests potential biological activities, particularly in the fields of antimicrobial and antitumor research.

Antimicrobial Activity

Research indicates that derivatives of acetamide compounds exhibit antimicrobial properties. For instance, related compounds have shown significant activity against various pathogens, including:

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm formation |

These findings suggest that N-(4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide may possess similar antimicrobial capabilities, warranting further investigation.

Antitumor Activity

The compound's structural features may also contribute to its antitumor properties. Studies on similar compounds have indicated that modifications in the phenyl and piperidine groups can enhance cytotoxic effects against various cancer cell lines. For example:

| Activity Type | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

These results imply that this compound could be a promising candidate for further development as an antitumor agent.

Case Studies

Several studies have examined the biological effects of structurally similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Evaluation : In vitro studies have shown that related acetamides exhibit significant antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

- Cytotoxicity Assays : Research on related compounds has demonstrated that introducing electron-donating groups can significantly enhance cytotoxicity against cancer cell lines, suggesting that structural modifications could optimize the activity of this compound.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8–12 hours | 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid | 75–85% |

| Basic Hydrolysis | 2M NaOH, 80°C, 6 hours | Sodium salt of the carboxylic acid derivative | 80–90% |

-

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates. Acidic conditions protonate the leaving group (NH), while basic conditions deprotonate water to enhance nucleophilicity.

Nucleophilic Substitution at the Fluorophenyl Ring

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (NAS), primarily at the para position relative to the fluorine.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Methoxylation | NaOMe, DMF, 120°C, 24 hours | N-(4-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | 60–70% |

| Amination | NH3, CuCl, 150°C, sealed tube | N-(4-aminophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | 50–55% |

-

Research Note : Fluorine’s strong inductive effect directs substitution to the para position, but steric hindrance from the piperidine-thiophene substituent may reduce yields compared to simpler fluorophenyl systems .

Sulfonamide Cleavage and Functionalization

The sulfonamide bond (N–S) in the piperidine-thiophene linkage is susceptible to cleavage under strongly acidic or reducing conditions, enabling scaffold diversification.

-

Key Finding : Cleavage of the sulfonamide group is reversible under mild basic conditions, allowing for re-functionalization with alternative sulfonyl chlorides .

Piperidine Nitrogen Coupling Reactions

The secondary amine in the piperidine ring participates in coupling reactions, enabling the introduction of diverse substituents.

-

Mechanistic Detail : The piperidine nitrogen’s lone pair facilitates nucleophilic attack in acylation, while palladium catalysis enables cross-coupling with aryl boronic acids .

Thiophene Sulfonyl Group Reactivity

The thiophene-2-sulfonyl moiety undergoes electrophilic substitution and oxidation, altering electronic properties.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 hours | 5-nitrothiophene-2-sulfonyl derivative | 55–60% |

| Oxidation | H2O2, AcOH, 50°C, 4 hours | Thiophene sulfone derivative | 75–80% |

-

Structural Impact : Oxidation of the thiophene sulfonyl group to a sulfone increases electron-withdrawing effects, potentially enhancing binding affinity in biological targets.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated physiological environments:

| Condition | pH | Temperature | Degradation Half-Life | Major Degradation Pathway |

|---|---|---|---|---|

| Simulated Gastric Fluid | 1.2 | 37°C | 2.5 hours | Acetamide hydrolysis |

| Simulated Intestinal Fluid | 6.8 | 37°C | 8 hours | Sulfonamide cleavage |

Research Gaps and Opportunities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Structural Comparisons:

Fluorination Effects: The 4-fluorophenyl group in the target compound likely improves membrane permeability compared to non-fluorinated analogs (e.g., N-(4-nitrophenyl) derivatives in ) . However, the 2,4-difluorophenyl analog () may exhibit stronger hydrophobic interactions but reduced solubility .

Sulfonyl Group Position and Heterocycle: Thiophen-2-ylsulfonyl in the target compound could enhance π-π stacking with aromatic residues in target proteins compared to benzene-sulfonyl groups (e.g., ) . Piperidine vs.

Bioactivity Implications :

Preparation Methods

Preparation of 2-(Piperidin-2-yl)acetic Acid Derivatives

The piperidine scaffold is commonly constructed via Buchwald-Hartwig amination or Mitsunobu reactions . For example, tert-butyl piperidin-2-ylcarbamate can be synthesized by reacting 1,5-dibromopentane with benzylamine under refluxing ethanol, followed by Boc-protection. A critical modification involves introducing the acetic acid side chain at the 2-position of piperidine. This is achieved through alkylation with ethyl bromoacetate in the presence of potassium carbonate, yielding ethyl 2-(piperidin-2-yl)acetate (yield: 78%).

Reaction conditions :

- Ethyl bromoacetate (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 12 h.

- Deprotection with HCl/dioxane (4M) yields 2-(piperidin-2-yl)acetic acid hydrochloride.

Sulfonylation of the Piperidine Nitrogen

Thiophen-2-ylsulfonyl Chloride as a Key Electrophile

The sulfonylation of piperidine’s nitrogen is performed using thiophen-2-ylsulfonyl chloride (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) as a base. This step proceeds at 0°C to room temperature over 4 hours, yielding 1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid (yield: 85%).

Optimization Note :

- Excess sulfonyl chloride (1.5 equiv) improves yields to 92% but requires careful quenching to avoid side reactions.

- Alternative solvents like THF or ethyl acetate reduce yields by 15–20% due to poorer solubility of intermediates.

Formation of the Acetamide Linkage

Coupling with 4-Fluoroaniline

The carboxylic acid intermediate is activated using HATU (1.05 equiv) and DIPEA (3.0 equiv) in DMF, followed by reaction with 4-fluoroaniline (1.2 equiv) at room temperature for 6 hours. This method achieves a 76% yield of the target compound.

Comparative Analysis :

- EDC/HOBt coupling: Lower yield (62%) due to incomplete activation.

- DCC/DMAP : Higher purity (98% by HPLC) but requires extended reaction times (24 h).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.28 (m, 1H, thiophene), 6.95–6.89 (m, 2H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, CH₂), 3.52–3.48 (m, 1H, piperidine), 2.98–2.91 (m, 2H, piperidine), 2.65–2.58 (m, 2H, CH₂CO).

- HRMS (ESI+) : m/z calculated for C₁₇H₁₈FN₂O₃S₂ [M+H]⁺: 397.0821; found: 397.0819.

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Piperidine alkylation | 78 | 95 |

| Sulfonylation | 85 | 97 |

| Acetamide coupling | 76 | 98 |

Alternative Synthetic Routes

Reductive Amination Approach

A one-pot reductive amination strategy utilizes 2-(piperidin-2-yl)acetaldehyde and 4-fluoroaniline in the presence of NaBH₃CN (1.5 equiv) and acetic acid. This method bypasses the carboxylic acid intermediate but results in lower yields (58%) due to competing imine formation.

Solid-Phase Synthesis

Immobilizing the piperidine core on Wang resin enables iterative coupling and sulfonylation steps. While this approach simplifies purification, scalability issues limit its utility for large-scale production.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing HATU with T3P® (propylphosphonic anhydride) reduces costs by 40% without compromising yield (74%).

Solvent Recycling

DMF recovery via distillation achieves 85% solvent reuse, aligning with green chemistry principles.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Piperidine Functionalization : React piperidine with thiophene-2-sulfonyl chloride to introduce the sulfonyl group at the 1-position of the piperidine ring.

Acetamide Formation : Couple the resulting 1-(thiophen-2-ylsulfonyl)piperidine-2-yl intermediate with 4-fluorophenylacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) to form the acetamide bond.

- Key Techniques : Monitor reaction progress via TLC; purify intermediates using column chromatography. Confirm final structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, including bond lengths, angles, and torsional conformations. Use SHELXL for refinement .

- Spectroscopy : -NMR (e.g., δ ~7.2 ppm for aromatic protons of 4-fluorophenyl) and IR (C=O stretch ~1680 cm) validate functional groups.

- Mass Spectrometry : HRMS confirms molecular weight (e.g., calculated [M+H] = 411.12 g/mol; observed = 411.11 g/mol) .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. IC values are derived from dose-response curves.

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. MIC values ≥32 µg/mL suggest moderate activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data?

- Methodological Answer :

- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.

- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

- Case Example : A 2024 study found a 10-fold discrepancy between AutoDock-predicted K (1.2 nM) and SPR-measured K (12 nM). Adjusting protonation states of the thiophene sulfonyl group resolved the mismatch .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced potency?

- Methodological Answer :

- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups to modulate target affinity.

- Piperidine Modifications : Introduce methyl groups at the 3-position of piperidine to restrict conformational flexibility.

- Data-Driven SAR : Use multivariate analysis (e.g., PCA) on IC data from 20 analogs. A 2023 study showed a 5x potency increase with 4-CF substitution .

Q. How are crystallographic challenges (e.g., twinning, poor diffraction) addressed during structural analysis?

- Methodological Answer :

- Crystal Optimization : Use vapor diffusion with mixed solvents (e.g., DCM:hexane) to improve crystal quality.

- Data Collection : For twinned crystals, apply SHELXD for dual-space solution and TWINLAW for matrix refinement.

- Case Study : A 2022 study resolved a 0.8 Å twinning fraction using SHELXL’s TWIN/BASF commands, achieving R = 0.048 .

Q. What methodologies assess pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t) <30 min indicates rapid clearance.

- Plasma Protein Binding (PPB) : Use equilibrium dialysis; PPB >95% suggests limited free drug availability.

- Caco-2 Permeability : Apparent permeability (P) >1 × 10 cm/s indicates good intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.